molecular formula C8H7F5N2S B1490774 (2-Amino-5-(pentafluorosulfanyl)phenyl)acetonitrile CAS No. 1379811-93-4

(2-Amino-5-(pentafluorosulfanyl)phenyl)acetonitrile

Cat. No. B1490774
CAS RN: 1379811-93-4
M. Wt: 258.21 g/mol
InChI Key: OXEGFVQRGGNJRD-UHFFFAOYSA-N
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Description

(2-Amino-5-(pentafluorosulfanyl)phenyl)acetonitrile is a chemical compound with the molecular formula C8H7F5N2S . It has a molecular weight of 258.21 .


Synthesis Analysis

The synthesis of (2-Amino-5-(pentafluorosulfanyl)phenyl)acetonitrile involves a reaction of 2-amino-5-(pentafluorosulfanyl)phenol with di(1H-imidazol-1-yl)methanimine in acetonitrile at 80°C for 6 hours .


Molecular Structure Analysis

The molecular structure of (2-Amino-5-(pentafluorosulfanyl)phenyl)acetonitrile involves a pentafluorosulfanyl group (SF5) attached to a phenyl ring, which also carries an amino group and an acetonitrile group . The SF5 group forms close F···F contacts, often below 95% of the van der Waals distance of two F atoms .


Chemical Reactions Analysis

Some Pseudomonas spp. can utilize (2-Amino-5-(pentafluorosulfanyl)phenyl)acetonitrile as a sole carbon and energy source . The biodegradation process involves the release of fluoride ion and the generation of a toxic metabolite .


Physical And Chemical Properties Analysis

(2-Amino-5-(pentafluorosulfanyl)phenyl)acetonitrile has a molecular weight of 258.21 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “(2-Amino-5-(pentafluorosulfanyl)phenyl)acetonitrile”, focusing on unique applications:

Organic Synthesis

The combination of adjacent amino and cyanomethyl groups in acetonitrile derivatives can be utilized to synthesize valuable nitrogen-containing heterocyclic compounds. This indicates the potential practicability of reactions involving acetonitrile in the creation of complex organic molecules .

Bioconjugation

The incorporation of the –SF5 group onto model amino acids has been achieved using commercially available synthons substituted with this group. This is significant in bioconjugation applications, which involve attaching a biologically active molecule to another molecule, which can enhance or target drug delivery .

Drug Development

In drug development, the –SF5 group’s influence on common synthetic transformations is crucial. The ability to perform amide coupling and reductive transformations with the –SF5 group can lead to the development of novel drugs with enhanced properties .

Biodegradation

Microorganisms have been shown to biodegrade SF5-substituted aromatic compounds, releasing fluoride ion and generating toxic metabolites. This is important for understanding the environmental impact and degradation pathways of such compounds .

Future Directions

The pentafluorosulfanyl group (SF5) in (2-Amino-5-(pentafluorosulfanyl)phenyl)acetonitrile has unique physicochemical properties that make it beneficial for drugs and agrochemicals . As synthetic methodologies improve, the number of compounds containing this group will likely expand . This compound and others like it may be viewed as emerging pollutants .

properties

IUPAC Name

2-[2-amino-5-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5N2S/c9-16(10,11,12,13)7-1-2-8(15)6(5-7)3-4-14/h1-2,5H,3,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEGFVQRGGNJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-(pentafluorosulfanyl)phenyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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